Pyridine-4-boronic acid hydrochloride basic properties
Pyridine-4-boronic acid hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of Pyridine-4-Boronic Acid Hydrochloride
Abstract
Pyridine-4-boronic acid hydrochloride is a bifunctional reagent of significant interest in pharmaceutical and materials science research. It combines the Lewis acidic character of a boronic acid with the Brønsted-Lowry basicity of a pyridine nitrogen, a duality that governs its reactivity, solubility, and application. This guide provides a detailed examination of the basic properties of its hydrochloride salt, offering insights into its acid-base chemistry, experimental characterization, and the critical role its basicity plays in synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for researchers, chemists, and drug development professionals.
Physicochemical Profile and Dual Nature
Pyridine-4-boronic acid hydrochloride, with the molecular formula C₅H₇BClNO₂, is a crystalline solid at room temperature. The molecule's hydrochloride form signifies that the pyridine nitrogen, the primary basic center, is protonated to form a pyridinium cation. This has profound implications for its physical and chemical properties.
The compound's chemical behavior is dictated by two key functional groups:
-
The Pyridinium Ion : The protonated nitrogen atom makes the molecule acidic in nature. The corresponding pKa of this pyridinium ion dictates the pH at which it deprotonates to the neutral, and more basic, pyridine form.
-
The Boronic Acid Group (-B(OH)₂) : This group is a Lewis acid, capable of accepting an electron pair from a Lewis base (like a hydroxide ion) to form a tetrahedral boronate species. This transformation is crucial for its reactivity in cross-coupling reactions.[1] A predicted pKa value for the boronic acid functionality is approximately 7.59, indicating its propensity to ionize under neutral to basic conditions.[2]
This duality is central to understanding its behavior in solution and in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 913835-65-1 | [3] |
| Molecular Formula | C₅H₇BClNO₂ | |
| Molecular Weight | 159.38 g/mol | [3] |
| Appearance | Light orange or white solid/granular powder | [2][4] |
| Storage Conditions | Store at -20°C to 6°C, under inert gas, away from moisture and air. | [2][5][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids. | [5][7] |
Acid-Base Chemistry in Focus
The term "basic properties" for pyridine-4-boronic acid hydrochloride is nuanced. In its salt form, the molecule is acidic due to the pyridinium ion. The basicity emerges upon neutralization, revealing the lone pair on the pyridine nitrogen.
The equilibrium in an aqueous solution can be visualized as a two-step process. First, the pyridinium ion deprotonates, and second, the boronic acid can react with a base.
-
pKa₂ (Boronic Acid) : The second equilibrium involves the Lewis acidic boronic acid reacting with a hydroxide ion to form the tetracoordinate boronate anion, RB(OH)₃⁻. This species is significantly more nucleophilic and is the active transmetalating agent in Suzuki-Miyaura couplings.[1][9]
Experimental Characterization of Basicity: pKa Determination
To harness the reactivity of pyridine-4-boronic acid, it is essential to experimentally verify its pKa values. Potentiometric titration is a robust and widely used method for this purpose.[10]
Workflow for Potentiometric pKa Determination
Detailed Protocol: Potentiometric Titration
This protocol is adapted from established methodologies for determining the pKa of pharmaceutical ingredients.[10]
-
Reagent and Sample Preparation :
-
Prepare a 0.1 M solution of NaOH and standardize it against potassium hydrogen phthalate (KHP).
-
Prepare standard aqueous buffers of pH 4.0, 7.0, and 10.0.
-
Accurately weigh approximately 16 mg of pyridine-4-boronic acid hydrochloride and dissolve it in 100 mL of deionized, CO₂-free water to create a ~1 mM solution.
-
Causality: Using CO₂-free water and purging with nitrogen is critical to prevent dissolved carbon dioxide from forming carbonic acid, which would interfere with the titration of a weak base.[10]
-
-
Instrument Calibration :
-
Calibrate a high-precision pH meter and electrode using the three standard buffers. Ensure the slope is within the acceptable range (typically 95-105%).
-
Causality: A three-point calibration ensures accuracy across the expected pH range of the titration.
-
-
Titration Procedure :
-
Place the sample solution in a temperature-controlled vessel (25°C) on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the value and the total volume of titrant added.[10]
-
Continue the titration until the pH has passed the expected equivalence point and entered a plateau region (e.g., pH 11-12).
-
-
Data Analysis :
-
Plot the recorded pH values against the volume of NaOH added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot indicates the equivalence point.
-
The pKa is determined from the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
Trustworthiness: The protocol is self-validating by repeating the titration at least three times to ensure the calculated pKa values are reproducible with a low standard deviation.[10]
-
The Role of Basicity in Application: The Suzuki-Miyaura Coupling
Pyridine-4-boronic acid is a cornerstone building block for synthesizing 4-arylpyridines, which are prevalent motifs in pharmaceuticals.[11][12][13] Its utility in the Suzuki-Miyaura cross-coupling reaction is a direct function of its acid-base properties.
The Suzuki-Miyaura Catalytic Cycle
The reaction couples the boronic acid with an organic halide (e.g., an aryl bromide) using a palladium catalyst. A base is an essential component of this reaction.[14]
The Critical Role of the Base: The added base performs a crucial function: it activates the boronic acid. It converts the neutral, trivalent R-B(OH)₂ into the anionic, tetracoordinate boronate [R-B(OH)₃]⁻.[1][9] This boronate is more electron-rich and thus transmetalates to the palladium(II) center much more rapidly than the neutral boronic acid.[1][15]
Challenges Posed by Substrate Basicity: When using pyridine-4-boronic acid, the substrate itself is basic. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially acting as an inhibitor and slowing down the catalytic cycle.[16] This is a well-documented challenge with nitrogen-containing heterocycles in cross-coupling chemistry.[17]
-
Expertise in Practice : Using the hydrochloride salt is advantageous because the protonated nitrogen cannot coordinate to the palladium center. The reaction base must first neutralize the pyridinium ion before it can activate the boronic acid. This requires careful stoichiometry of the base. An insufficient amount of base will result in incomplete activation of the boronic acid, while a large excess of a very strong base could lead to side reactions.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol is a synthesis of common conditions reported for the coupling of 4-pyridineboronic acid derivatives with aryl halides.[12][18]
-
Reaction Setup :
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), pyridine-4-boronic acid hydrochloride (1.2 mmol, 1.2 equiv.), and a palladium catalyst system such as Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable phosphine ligand like SPhos or XPhos (0.022 mmol, 2.2 mol%).
-
Causality: The use of an inert atmosphere is mandatory as the Pd(0) catalyst is oxygen-sensitive. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps, especially with challenging substrates.[14]
-
-
Addition of Reagents :
-
Add a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).
-
Add a suitable solvent system, typically a mixture like dioxane/water (e.g., 4 mL / 1 mL).
-
Causality: Cs₂CO₃ is often effective in these couplings as it has good solubility in mixed solvent systems and is sufficiently basic to both neutralize the hydrochloride and activate the boronic acid without causing significant protodeboronation (cleavage of the C-B bond).[18]
-
-
Reaction Execution :
-
Seal the flask and heat the mixture in an oil bath to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
-
Workup and Purification :
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-arylpyridine product.
-
Handling, Storage, and Stability
Proper handling and storage are paramount for maintaining the integrity of pyridine-4-boronic acid hydrochloride.
-
Handling : Always handle the compound in a well-ventilated area or a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][21] Avoid creating dust.[5][20]
-
Storage : Store in a cool, dry, and dark place, preferably in a refrigerator or freezer (-20°C is often recommended).[5] The container must be kept tightly sealed under an inert atmosphere (e.g., argon or nitrogen) as the compound is sensitive to air and moisture.[5]
-
Stability : The compound is generally stable under recommended storage conditions.[5][7] However, boronic acids are known to undergo trimerization to form boroxines upon dehydration. While the hydrochloride salt form may offer some stability, exposure to heat or improper storage can lead to degradation.
Conclusion
Pyridine-4-boronic acid hydrochloride is a versatile reagent whose utility is fundamentally linked to its dual acid-base characteristics. The basicity of the pyridine nitrogen, while presenting potential challenges such as catalyst inhibition, can be managed through the use of the hydrochloride salt and careful selection of reaction conditions. Understanding the pKa of the pyridinium ion is key to controlling its neutralization, while knowledge of the boronic acid's Lewis acidity allows for its efficient activation in critical bond-forming reactions like the Suzuki-Miyaura coupling. The protocols and insights provided in this guide equip researchers with the foundational knowledge to effectively utilize this important building block in their synthetic endeavors.
References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2021). MDPI. [Link]
-
Pyridine Standard Operating Procedure. (n.d.). University of Washington. [Link]
-
The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
Determination of the pK a values of some pyridine derivatives by computational methods. (2019). ResearchGate. [Link]
-
Material Safety Data Sheet - 5-Methyl-3-pyridineboronic acid. (n.d.). Pi Chemicals. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. [Link]
-
The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. [Link]
-
Development of Methods for the Determination of pKa Values. (2013). National Institutes of Health. [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 5. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 6. Pyridine-4-boronic acid CAS#: 1692-15-5 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. nbinno.com [nbinno.com]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. pipharm.com [pipharm.com]
